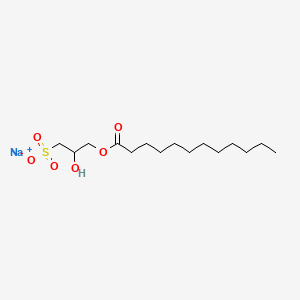
Sodium lauroyl hydroxypropyl sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauroyl hydroxypropyl sulfonate is an anionic surfactant widely used in personal care products. It is known for its mildness and effectiveness as a cleansing agent. This compound is derived from renewable resources such as corn and coconut, making it an eco-friendly alternative to traditional sulfates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium lauroyl hydroxypropyl sulfonate involves the reaction of sodium 3-chloro-2-hydroxypropyl sulfonate with sodium laurate. The reaction is typically conducted in water at temperatures ranging from 75 to 80°C and is usually complete within 4-5 hours .
Industrial Production Methods: In industrial settings, the starting materials, alkyl polyglucoside and sodium 3-chloro-2-hydroxypropyl sulfonate, are both water-soluble and supplied as solutions. The reaction is carried out in water without any additional solvents, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Sodium lauroyl hydroxypropyl sulfonate primarily undergoes substitution reactions. It is stable in weak acids, weak alkalis, and hard water but can hydrolyze under strong acidic or basic conditions .
Common Reagents and Conditions: The compound reacts with sodium laurate and sodium 3-chloro-2-hydroxypropyl sulfonate under aqueous conditions at elevated temperatures .
Major Products: The primary product of these reactions is this compound itself, with sodium chloride as a by-product .
Scientific Research Applications
Sodium lauroyl hydroxypropyl sulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Employed in biological research for its mildness and low irritation to skin and eyes.
Medicine: Utilized in pharmaceutical formulations for its cleansing properties.
Industry: Widely used in personal care products such as shampoos, body washes, and facial cleansers due to its effectiveness and eco-friendly nature
Mechanism of Action
Sodium lauroyl hydroxypropyl sulfonate functions as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to emulsify oils and dirt, making it an effective cleansing agent. The compound’s mildness is attributed to its ability to form micelles that encapsulate dirt and oil, which can then be rinsed away with water .
Comparison with Similar Compounds
- Sodium lauryl sulfate
- Sodium lauryl ether sulfate
- Sodium decylglucosides hydroxypropyl sulfonate
Comparison: Sodium lauroyl hydroxypropyl sulfonate is unique due to its mildness and eco-friendly attributes. Unlike sodium lauryl sulfate and sodium lauryl ether sulfate, it is derived from renewable resources and is less irritating to the skin and eyes. Sodium decylglucosides hydroxypropyl sulfonate shares similar properties but differs in the carbon chain length of the alkyl group .
Properties
CAS No. |
3694-90-4 |
|---|---|
Molecular Formula |
C15H29NaO6S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
sodium;3-dodecanoyloxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C15H30O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-12-14(16)13-22(18,19)20;/h14,16H,2-13H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
OTJGELLVUIDZDO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


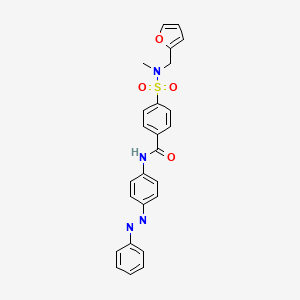
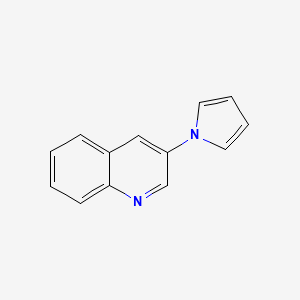
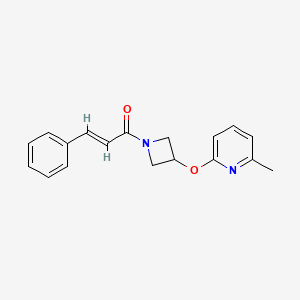
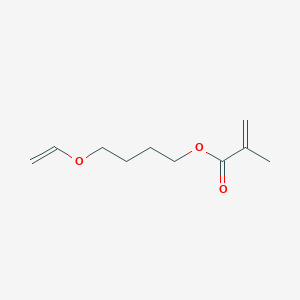
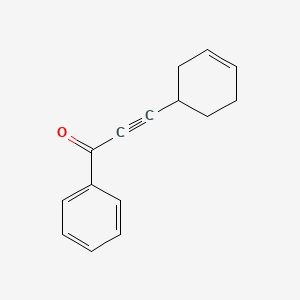
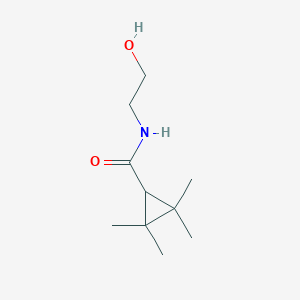
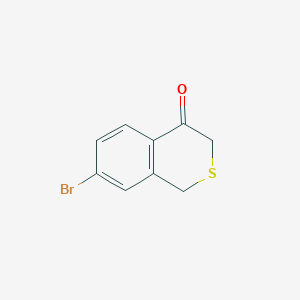
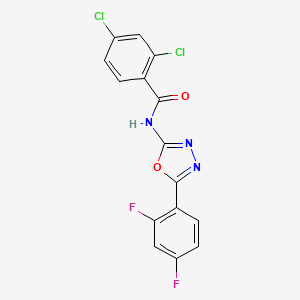

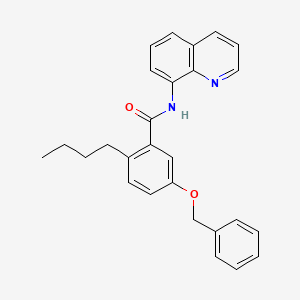
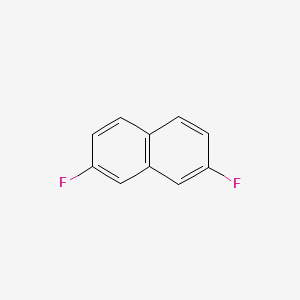
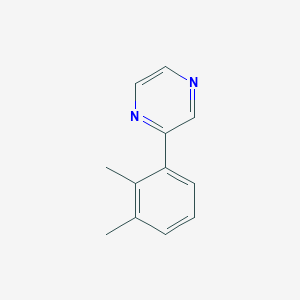
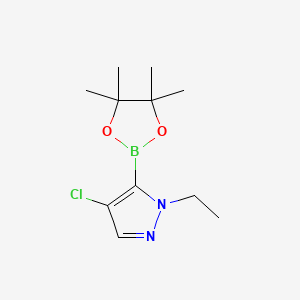
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)
